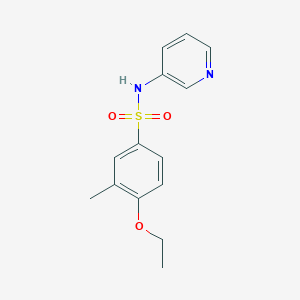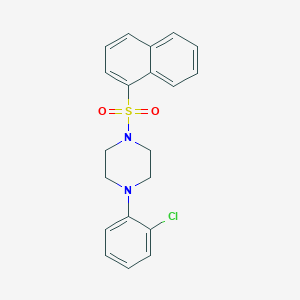
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as MPTP, is a sulfonamide compound that has been of interest to researchers due to its potential use in scientific research. MPTP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been studied extensively.
Mécanisme D'action
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide binds to the active site of carbonic anhydrase and metalloproteinases, inhibiting their activity. This inhibition can lead to a decrease in the production of certain enzymes and a subsequent decrease in the activity of certain cellular processes.
Biochemical and Physiological Effects:
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and migration, induction of apoptosis, and inhibition of angiogenesis. 4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has advantages and limitations when used in lab experiments. Advantages include its ability to selectively bind to certain proteins and its potential use as a tool for identifying potential drug targets. Limitations include its potential toxicity and limited solubility in water.
Orientations Futures
For 4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide research include the development of more efficient synthesis methods, the identification of new protein targets, and the development of 4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide-based drugs for the treatment of various diseases. 4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide research also has potential applications in the fields of biotechnology and nanotechnology.
Méthodes De Synthèse
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with pyridine-3-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with methylamine to obtain 4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been used in scientific research as a ligand for various proteins, including carbonic anhydrase and metalloproteinases. 4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been used as a probe for studying protein-ligand interactions and as a tool for identifying potential drug targets.
Propriétés
Formule moléculaire |
C16H20N2O3S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-11-8-15(12(2)13(3)16(11)21-4)22(19,20)18-10-14-6-5-7-17-9-14/h5-9,18H,10H2,1-4H3 |
Clé InChI |
OWCXLHGLWHJAQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2=CN=CC=C2 |
SMILES canonique |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)
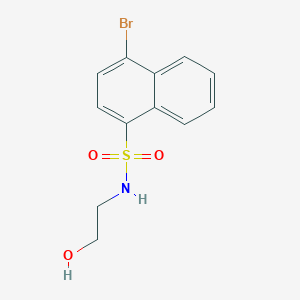
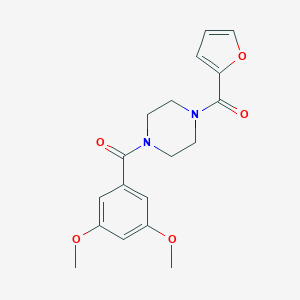
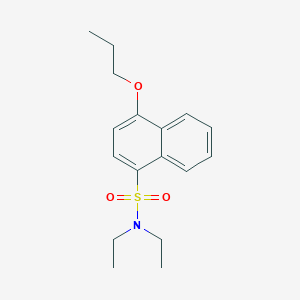
![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)
